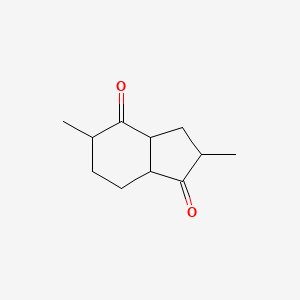
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is an organic compound that belongs to the class of cyclic ketones. This compound is characterized by its hexahydroindene core structure, which is a saturated bicyclic system, and the presence of two methyl groups at positions 2 and 5. The compound also features two ketone functional groups at positions 1 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diketone or a diol, under acidic or basic conditions. For example, the compound can be synthesized by the acid-catalyzed cyclization of 2,5-dimethyl-1,6-hexanedione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione depends on its specific interactions with molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the methyl groups can influence its hydrophobic interactions with other molecules. The exact pathways and targets would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydroindene-1,4-dione: Lacks the methyl groups at positions 2 and 5.
2,5-Dimethylcyclohexane-1,4-dione: Similar structure but lacks the bicyclic system.
2,5-Dimethyl-1,4-benzoquinone: An aromatic analogue with similar functional groups.
Uniqueness
2,5-Dimethylhexahydro-1H-indene-1,4(2H)-dione is unique due to its specific combination of a saturated bicyclic core with two ketone groups and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
92000-44-7 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2,5-dimethyl-3,3a,5,6,7,7a-hexahydro-2H-indene-1,4-dione |
InChI |
InChI=1S/C11H16O2/c1-6-3-4-8-9(10(6)12)5-7(2)11(8)13/h6-9H,3-5H2,1-2H3 |
Clé InChI |
LPZJUDQRYQKZOU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C(C1=O)CC(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



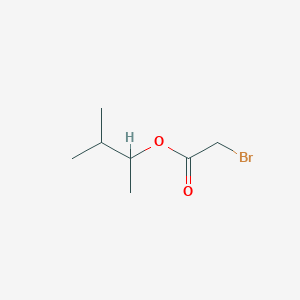

![2-[4-(Chloroacetyl)phenyl]propyl acetate](/img/structure/B14358944.png)


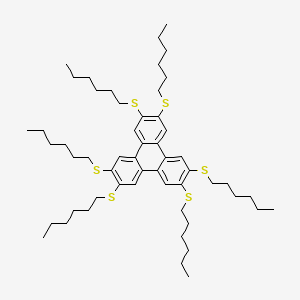
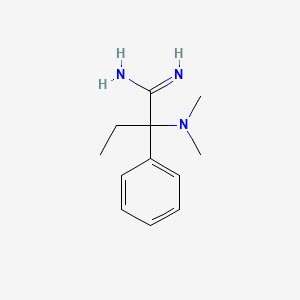


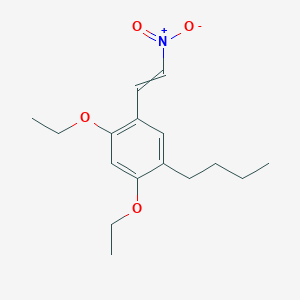
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
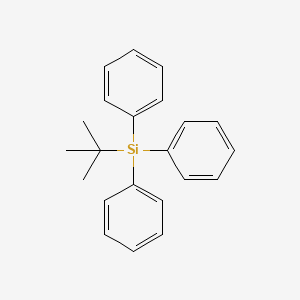
![Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14359023.png)
